molecular formula C18H23N7O B12245861 4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12245861
M. Wt: 353.4 g/mol
InChI Key: NBLGSZAQNYYFDV-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, a pyrazolo[1,5-a]pyrimidine moiety, and a triazolone ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 4-chloropyrazolo[1,5-a]pyrimidines with carbonyl compounds in the presence of a palladium catalyst can yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

The next step involves the introduction of the piperidine and triazolone moieties. This can be done through a series of substitution and cyclization reactions. The final product is obtained after purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as a fluorescent probe for studying intracellular processes.

    Medicine: The compound has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of CDK enzymes, preventing their interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C18H23N7O/c1-12-11-16(25-15(20-12)5-8-19-25)23-9-6-13(7-10-23)17-21-22(2)18(26)24(17)14-3-4-14/h5,8,11,13-14H,3-4,6-7,9-10H2,1-2H3

InChI Key

NBLGSZAQNYYFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C

Origin of Product

United States

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